molecular formula C21H26O7 B8101691 Sanguinarine (RG)

Sanguinarine (RG)

Cat. No.: B8101691
M. Wt: 390.4 g/mol
InChI Key: BLTMVAIOAAGYAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sanguinarine can be synthesized through a series of chemical reactions involving benzophenanthridine alkaloids. The synthetic route typically involves the formation of the benzophenanthridine skeleton followed by various functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.

Industrial Production Methods: Industrial production of sanguinarine involves the extraction from plant sources, particularly from the roots of Sanguinaria canadensis. The extraction process includes solvent extraction, purification, and crystallization to obtain pure sanguinarine . Advances in biotechnology have also enabled the production of sanguinarine through microbial fermentation and plant cell culture techniques .

Biological Activity

Sanguinarine (SG), a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered attention for its diverse biological activities, particularly its antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of sanguinarine, supported by recent research findings, case studies, and data tables.

Antimicrobial Activity

Sanguinarine exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that sanguinarine's minimum inhibitory concentration (MIC) against MRSA strains ranged from 3.12 to 6.25 µg/ml, indicating its potential as an effective antimicrobial agent. The mechanism involves the release of cell wall autolytic enzymes leading to bacterial lysis, as confirmed by transmission electron microscopy observations .

Table 1: Antimicrobial Efficacy of Sanguinarine

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA3.12 - 6.25 µg/ml
Reference Strain 13.12 µg/ml
Reference Strain 21.56 µg/ml

Anticancer Properties

Recent studies have highlighted sanguinarine's role in cancer treatment, particularly in cervical cancer. Research indicates that sanguinarine induces apoptosis in human cervical cancer cells through caspase activation and modulation of reactive oxygen species (ROS) levels. In vitro studies on cervical cancer cell lines (C-33A and HeLa) revealed that sanguinarine caused dose-dependent cell death and morphological changes consistent with apoptosis .

Case Study: Sanguinarine in Cervical Dysplasia Management

A series of clinical case studies reported the use of sanguinarine in managing cervical dysplasia. Patients treated with sanguinarine exhibited significant improvements, suggesting its therapeutic potential in gynecological oncology .

Table 2: Effects of Sanguinarine on Cervical Cancer Cells

Cell LineIC50 (µM)Mechanism of Action
C-33AVariesInduces apoptosis via caspase activation
HeLaVariesIncreases ROS levels

Sanguinarine's biological activity is attributed to several mechanisms:

  • Reactive Oxygen Species Generation : Sanguinarine promotes oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : It has been identified as a dual inhibitor of AURKA and CDK2, crucial for cell cycle regulation .
  • Antibacterial Mechanism : Sanguinarine disrupts bacterial cell membranes and induces ROS production, contributing to its antimicrobial effects .

Additional Biological Activities

Beyond antimicrobial and anticancer properties, sanguinarine has shown potential in other areas:

  • Anti-inflammatory Effects : Sanguinarine has been linked to the modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antidiabetic Properties : Research suggests that sanguinarine may help regulate glucose levels and protect against diabetic nephropathy by modulating ROS accumulation in kidney tissues .

Properties

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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